5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Researchers requiring a chemoselective, multi-functional pyrazolo[3,4-b]pyridine scaffold often face supply chain inconsistencies with non-specific analogs. This compound provides an exact solution for sequential derivatization in kinase inhibitor and PROTAC programs. - **Orthogonal Reactivity:** The N2-PMB group is cleavable under mild oxidative (CAN) or acidic (TFA) conditions, enabling clean deprotection without the byproducts associated with benzyl or SEM groups. - **Versatile Handle:** The C5-bromine atom is primed for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for rapid library generation. - **Supply Assurance:** Sourced with consistent 98% purity, ensuring reproducibility in multi-step synthetic routes for medicinal chemistry.

Molecular Formula C14H12BrN3O2
Molecular Weight 334.17 g/mol
Cat. No. B13057519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL
Molecular FormulaC14H12BrN3O2
Molecular Weight334.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C3C=C(C(=O)NC3=N2)Br
InChIInChI=1S/C14H12BrN3O2/c1-20-11-4-2-9(3-5-11)7-18-8-10-6-12(15)14(19)16-13(10)17-18/h2-6,8H,7H2,1H3,(H,16,17,19)
InChIKeyYZLNWJXQUQVXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL – Core Structural & Procurement Identity


5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL (CAS 2072806-16-5) is a heterobicyclic compound belonging to the pyrazolo[3,4-b]pyridine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The molecule features a fused pyrazole-pyridine core bearing a bromine atom at the 5-position and a 4-methoxybenzyl (PMB) group at the N2-position, with a molecular weight of 334.17 g/mol and molecular formula C14H12BrN3O2 . The bromine substituent serves as a versatile synthetic handle for cross-coupling reactions, while the PMB group acts as a orthogonal protecting group, enabling selective functionalization of the pyrazolo[3,4-b]pyridine nucleus [2].

5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL: Why In-Class Analogs Cannot Be Interchanged


Simple replacement of 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL with the des-bromo analog (CAS 2072806-15-4) or other halogen congeners eliminates the bromine-specific reactivity required for key synthetic transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . The 4-methoxybenzyl (PMB) protecting group is not interchangeable with benzyl or SEM without altering cleavage orthogonality: PMB is removed under mild oxidative (CAN) or acidic (TFA) conditions, whereas SEM requires fluoride-based deprotection, and benzyl cleavage often generates problematic byproducts [1]. The combination of the 5-bromo handle and PMB protection at N2 uniquely enables sequential, chemoselective functionalization that generic pyrazolo[3,4-b]pyridine cores cannot replicate. Procurement of any analog lacking either the bromine or the specific N2-substitution pattern introduces synthetic limitations and compromises the efficiency of multi-step synthetic routes relying on this precise substitution pattern.

Quantitative Differentiation Evidence: 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL vs Closest Analogs


Molecular Weight Differentiation: Bromine vs Hydrogen at C5 Impacts Physicochemical Properties and Synthetic Strategy

The target compound, bearing a bromine atom at C5, has a molecular weight of 334.17 g/mol, which is 78.90 g/mol higher than the non-brominated analog 2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL (MW 255.27 g/mol) . This mass difference is entirely attributable to the Br vs H substitution and directly affects lipophilicity (clogP increase estimated at ~0.8–1.2 log units based on Hansch π values for aromatic Br), solubility, and membrane permeability predictions.

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Synthetic Versatility: Bromine at C5 Enables Palladium-Catalyzed Cross-Coupling Unavailable to Non-Halogenated Analogs

The C5 Br substituent on pyrazolo[3,4-b]pyridine scaffolds is a well-documented participant in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification to generate biaryl, alkyne, and amine derivatives . A study on pyrazolo[3,4-b]pyridines as anti-tuberculosis leads explicitly demonstrated that the bromo derivative serves as a substrate for Suzuki coupling with aryl boronic acids to expand chemical diversity [1]. The des-bromo analog (CAS 2072806-15-4) lacks a reactive C–X bond at this position and cannot undergo these transformations without additional functionalization steps.

Organic Synthesis Cross-Coupling Scaffold Diversification

Protecting Group Orthogonality: PMB at N2 Allows Selective Deprotection Under Mild Conditions vs SEM or Benzyl Analogs

The 4-methoxybenzyl (PMB) group at N2 is cleavable under mildly acidic (TFA) or oxidative (CAN) conditions, while the SEM (trimethylsilylethoxymethyl) analog requires fluoride ions (TBAF) and the benzyl analog requires harsh hydrogenolysis [1]. In the context of 2H-pyrazolo[3,4-b]pyridines, the J. Org. Chem. 2017 study reported that benzyl cleavage led to various byproducts, whereas PMB provided cleaner deprotection and higher yields of the free NH 7-azaindazole [2]. These differences are critical when other acid- or hydrogenation-sensitive functionality is present elsewhere in the molecule.

Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Commercial Availability and Purity Benchmarking: 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL vs Des-Bromo Analog

The target compound is commercially available at 98% purity (Leyan, Cat. No. 1728304) , while the des-bromo analog (CAS 2072806-15-4) is listed at 95% minimum purity . Both are available from multiple suppliers, but the brominated compound's higher specified purity may reduce the need for additional purification prior to use in sensitive coupling reactions where trace impurities can poison palladium catalysts.

Chemical Procurement Purity Specification Supplier Comparison

Optimal Deployment Scenarios for 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL Based on Quantitative Evidence


Kinase Inhibitor SAR Expansion via C5 Diversification

The pyrazolo[3,4-b]pyridine scaffold is a privileged kinase hinge-binding motif [1]. Using 5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL as the starting point, medicinal chemists can perform parallel Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids at the C5 position to generate a focused kinase inhibitor library. The C5 substituent projects toward the solvent-exposed region or the ribose pocket of the ATP-binding site in many kinases, making this position ideal for modulating selectivity and pharmacokinetic properties. The PMB group remains intact during cross-coupling, enabling subsequent N2-deprotection and further functionalization.

Orthogonal Protecting Group Strategy in Multi-Step Synthesis of 7-Azaindazole Derivatives

As demonstrated in the J. Org. Chem. 2017 study on direct C3-arylation of 2H-pyrazolo[3,4-b]pyridines, the PMB group is superior to benzyl for N-protection because benzyl cleavage generates multiple byproducts [2]. The target compound presents an advanced intermediate: C3 remains available for direct C–H arylation, C5 carries the bromine for sequential cross-coupling, and N2 is PMB-protected for mild, orthogonal deprotection. This three-tier reactivity profile is particularly valuable for constructing polyfunctionalized 7-azaindazoles where chemoselectivity is paramount.

Building Block for Targeted Protein Degradation (PROTAC) Linker Attachment

The 5-bromo position serves as an exit vector for attaching polyethylene glycol or alkyl linkers via Sonogashira coupling with terminal alkynes, a strategy employed in PROTAC design where the solvent-exposed region of the kinase ligand is derivatized [1]. The 6-hydroxy (keto) functionality provides an additional anchor point for O-alkylation, enabling orthogonal linker attachment. The PMB group can be removed post-linker installation to unmask the N2 position for further elaboration or for generating the final free NH bioactive species.

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